![molecular formula C6H12N2 B13507256 ((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanamine is a compound characterized by its unique bicyclic structure. This compound is part of the azabicyclohexane family, which is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanamine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor, such as a bicyclic ketone or alcohol.
Cyclization: The precursor undergoes cyclization to form the azabicyclo[3.1.0]hexane core.
Functionalization: The core structure is then functionalized to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
1-[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]thymine
- (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride
- (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Uniqueness
1-[(1S,2S,5R)-3-azabicyclo[310]hexan-2-yl]methanamine is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanamine |
InChI |
InChI=1S/C6H12N2/c7-2-6-5-1-4(5)3-8-6/h4-6,8H,1-3,7H2/t4-,5-,6+/m0/s1 |
InChI Key |
TUIHCOLESXTWCL-HCWXCVPCSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@H](NC2)CN |
Canonical SMILES |
C1C2C1C(NC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


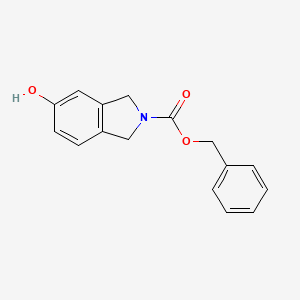
![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)
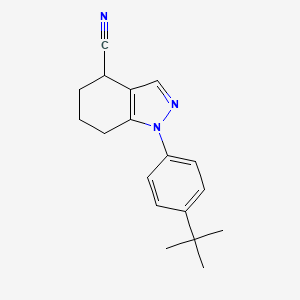
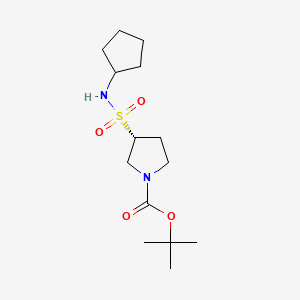
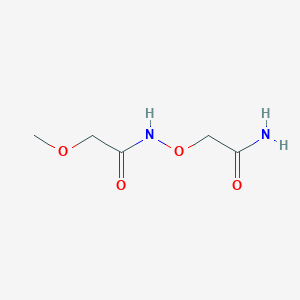
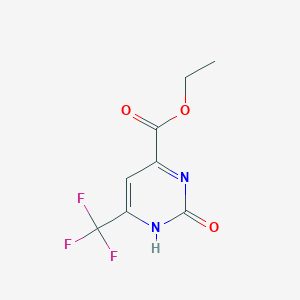
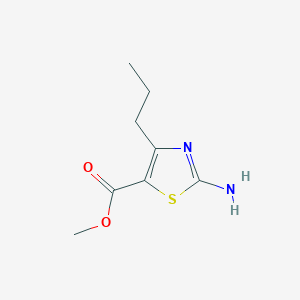
![Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)
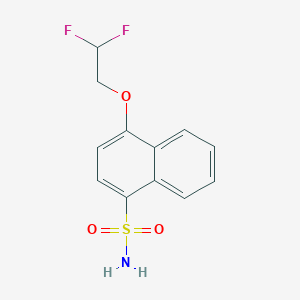
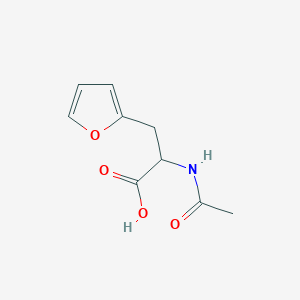
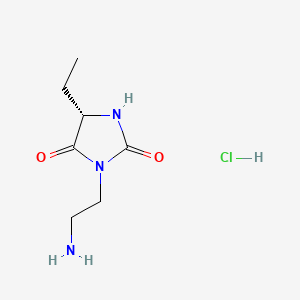

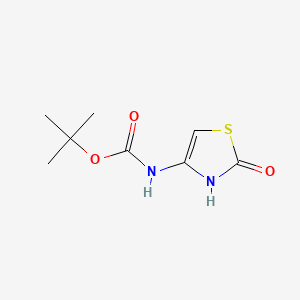
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans](/img/structure/B13507257.png)
